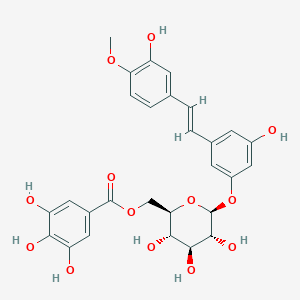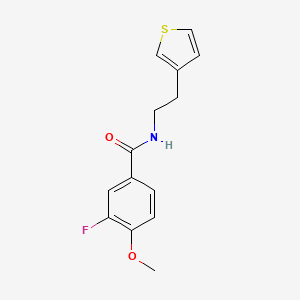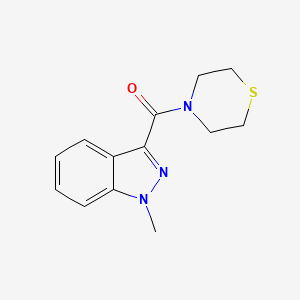
1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are organic compounds belonging to the pyrazine family. These compounds are known for their distinctive molecular structures and are often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of the corresponding pyrazine derivatives using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, these compounds are often produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity and yield, with continuous flow reactors offering advantages in terms of efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: These compounds can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of these compounds can lead to the formation of pyrazine derivatives with additional oxygen atoms.
Reduction: Reduction reactions typically result in the formation of pyrazine derivatives with fewer oxygen atoms.
Substitution: Substitution reactions can produce a variety of substituted pyrazines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, they serve as building blocks for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which these compounds exert their effects depends on their specific applications. In pharmaceuticals, they may interact with biological targets, such as enzymes or receptors, to modulate biological processes. The exact molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparación Con Compuestos Similares
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are similar to other pyrazine derivatives, such as 2-acetyl-3,5-dimethylpyrazine and 2-acetyl-3,6-dimethylpyrazine. These compounds share similar structural features but differ in the position of the methyl groups on the pyrazine ring. The unique positioning of the methyl groups can influence their chemical reactivity and biological activity, making them distinct from other pyrazine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
72797-17-2 |
|---|---|
Fórmula molecular |
C16H20N4O2 |
Peso molecular |
300.362 |
Nombre IUPAC |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
Clave InChI |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2897587.png)

![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)

![4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897593.png)
![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2897595.png)


![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)
![1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2897605.png)


